molecular formula C25H50N2O2 B566015 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl CAS No. 22977-65-7

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl

Cat. No.: B566015
CAS No.: 22977-65-7
M. Wt: 410.687
InChI Key: YEAJUYNPHBTFHP-UHFFFAOYSA-N
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Description

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl (CAS: 22977-65-7) is a nitroxide radical derivative of the stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) scaffold. Its structure features a palmitamido (C16 alkyl amide) substituent at the 4-position of the piperidine ring. The compound is synthesized via a DCC-promoted coupling reaction between palmitic acid and 4-amino-TEMPO (TEMPAMINE), followed by purification using silica column chromatography . Its primary applications include spin-labeling in electron spin resonance (ESR) studies of biomolecular dynamics and exploration as an antioxidant agent .

Properties

InChI

InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYKZGOJSXDSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of 4-Amino-TEMPO

The primary method involves activating palmitic acid’s carboxyl group for nucleophilic attack by the amine group of 4-amino-TEMPO. This is achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in anhydrous methylene chloride under inert conditions:

Palmitic Acid+4-Amino-TEMPODCC, DMAP, CH2Cl24-Palmitamido-TEMPO+DCU\text{Palmitic Acid} + \text{4-Amino-TEMPO} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{4-Palmitamido-TEMPO} + \text{DCU}

Key Parameters :

  • Molar Ratio : A 1:1 stoichiometry between palmitic acid and 4-amino-TEMPO, with a 10–20% excess of DCC to ensure complete activation.

  • Reaction Time : 12–24 hours at room temperature.

  • Yield : Reported yields range from 60% to 85% after purification.

Oxidation State Considerations

Unlike TEMPO derivatives requiring post-synthetic oxidation (e.g., 4-hydroxy-TEMPO), 4-amino-TEMPO already contains the stable nitroxide radical. Thus, no additional oxidation steps are necessary, simplifying the synthesis.

Catalytic and Solvent Systems

Solvent Optimization

  • Methylene Chloride : Preferred for its ability to dissolve both polar (TEMPO) and nonpolar (palmitic acid) reactants.

  • Tetrahydrofuran (THF) : A potential alternative, though lower yields may occur due to reduced activation efficiency.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a 1:24 methanol:chloroform eluent. This system effectively separates 4-palmitamido-TEMPO from unreacted starting materials and dicyclohexylurea (DCU).

Spectroscopic Characterization

  • Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 409.7 [M]+^+.

  • Electron Spin Resonance (ESR) : Validates the presence of the nitroxide radical, with hyperfine splitting constants consistent with TEMPO derivatives (~16–17 G).

  • Thin-Layer Chromatography (TLC) : Single-spot Rf_f values in methanol:chloroform systems indicate homogeneity.

Scalability and Industrial Relevance

ParameterOptimal Range
H2_2O2_2 Concentration30–40%
Metal CatalystMg2+^{2+}, Zn2+^{2+}
Molar Ratio (TEMPO:Catalyst)104^4:1

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of Active Intermediate : Mitigated by maintaining anhydrous conditions and using molecular sieves.

  • Radical Quenching : Exclusion of oxygen is unnecessary due to the TEMPO radical’s stability, but light-sensitive intermediates may require amber glassware.

Yield Optimization

  • Excess Reactant Use : A 1.2:1 ratio of palmitic acid to 4-amino-TEMPO improves yields to >80%.

  • Temperature Control : Reactions conducted at 0–5°C reduce DCC degradation, though extended reaction times (24–48 hours) are needed.

Comparative Analysis of Methods

MethodAdvantagesLimitations
DCC/DMAP CouplingHigh yield, well-establishedCostly catalysts, DCU byproduct
Patent OxidationScalable, inexpensive reagentsUntested for palmitamide-TEMPO
Alternative CatalystsPotential cost reductionUnverified efficacy

Scientific Research Applications

Antioxidant Studies

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl has been extensively studied for its antioxidant properties. It acts as a scavenger of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. Research indicates that this compound can protect cellular components from oxidative damage by neutralizing free radicals.

Lipid-Protein Interaction Studies

The amphiphilic nature of this compound allows it to interact with lipid membranes effectively. This property has been exploited to investigate lipid-protein interactions at the membrane surface. The nitroxide function's localization near the membrane aids in studying electrostatic potentials and dynamics within biological membranes .

Drug Delivery Systems

Due to its stability and ability to permeate biological membranes, this compound is being explored as a potential carrier for drug delivery systems. Its incorporation into liposomes or nanoparticles can enhance the bioavailability of therapeutic agents while minimizing side effects.

Radioprotection

Studies have demonstrated the capacity of this compound to act as a radioprotector. It mitigates radiation-induced damage by scavenging free radicals generated during radiation exposure. This application is particularly relevant in cancer therapy where radiotherapy is employed .

Biochemical Sensors

The stable radical nature of this compound allows it to be utilized in biochemical sensors for detecting changes in redox states within cells. Its ability to provide real-time monitoring of oxidative stress levels makes it a valuable tool in biomedical research.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of this compound in cellular models exposed to oxidative stress. Results indicated significant reductions in markers of oxidative damage when treated with this compound compared to controls.

Case Study: Lipid Interaction Analysis

In another investigation focusing on lipid-protein interactions, researchers utilized this compound to study the effects of membrane fluidity on protein functionality. The findings revealed that variations in lipid composition influenced protein activity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key TEMPO derivatives are compared below based on substituents, functional groups, and physicochemical properties:

Compound Name Substituent Functional Group Molecular Weight (g/mol) Key Properties
4-Palmitamido-TEMPO Palmitamido (C16) Amide ~380.5 High lipophilicity, stable amide bond
TEMPOL (4-hydroxy-TEMPO) Hydroxyl Alcohol 172.2 Moderate solubility, redox-active
TEMPOyl-palmitate Palmitate (C16) Ester ~379.5 Lipophilic, ester hydrolysis-prone
4-Amino-TEMPO (TEMPAMINE) Amino Amine 171.2 Polar, charged at physiological pH
Metexyl (4-methoxy-TEMPO) Methoxy Ether 186.2 Moderate lipophilicity, apoptosis inducer
TPPA-TEMPO Triphenylphosphonioacetamido Amide ~550.0 Hydrophilic, cationic charge

Stability and Pharmacokinetics

  • Amide vs. Ester Stability : The amide bond in 4-Palmitamido-TEMPO confers greater resistance to enzymatic hydrolysis compared to the ester group in TEMPOyl-palmitate, enhancing its stability in biological environments .
  • Half-Life : TEMPOL’s short half-life (<1 hour in vivo) limits therapeutic utility, while lipophilic derivatives like 4-Palmitamido-TEMPO may exhibit prolonged circulation due to reduced renal clearance and enhanced tissue binding .

Key Research Findings

  • TEMPOL Limitations : Short half-life and dose-dependent toxicity hinder clinical translation despite potent ROS scavenging .
  • 4-Palmitamido-TEMPO Advantages : Enhanced membrane affinity and stability make it a promising candidate for targeted antioxidant therapies and biomembrane dynamics studies .
  • Substituent Impact: Methoxy (Metexyl) and cationic (TPPA-TEMPO) groups introduce novel biological activities (e.g., apoptosis induction, tumor targeting) . Amino and hydroxyl groups (TEMPAMINE, TEMPOL) increase solubility but reduce metabolic stability .

Biological Activity

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl (commonly referred to as 4-palmitamido-TEMPO) is a stable nitroxide radical derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This compound has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
CAS Number 22977-65-7
Molecular Formula C25H49N2O2
Molecular Weight 409.67 g/mol
Appearance Dark orange to dark brown sticky solid
Solubility Slightly soluble in DMSO and ethyl acetate
Storage Condition -20°C freezer

4-Palmitamido-TEMPO exhibits antioxidant properties through its ability to scavenge free radicals. Its unique structure allows it to interact with lipid membranes due to the long hydrocarbon chain of the palmitamide group. This amphiphilic nature facilitates its localization at the membrane interface, where it can modulate oxidative stress responses in cells. The nitroxide radical can participate in redox reactions, thus influencing various biological pathways.

Biological Activities

  • Antioxidant Activity :
    • The compound has been shown to effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including cancer and neurodegenerative diseases.
    • Studies have indicated that 4-palmitamido-TEMPO can reduce oxidative damage in cellular models by neutralizing superoxide and hydroxyl radicals.
  • Cell Proliferation and Apoptosis :
    • Research has demonstrated that this compound can modulate cell proliferation and induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit the growth of Yoshida Sarcoma cells in vivo by promoting apoptotic pathways .
  • Neuroprotective Effects :
    • In models of neurodegeneration, 4-palmitamido-TEMPO has exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

In a study published in Anticancer Research, the effects of 4-palmitamido-TEMPO on Yoshida Sarcoma were evaluated. The results indicated a significant reduction in tumor growth when treated with the compound compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of nitroxides reported that 4-palmitamido-TEMPO could significantly reduce neuronal loss in models of oxidative stress. The mechanism was attributed to its ability to stabilize mitochondrial function and reduce ROS production .

Case Study 3: Membrane Interaction

Research highlighted the unique amphiphilic nature of 4-palmitamido-TEMPO, which allows it to bind effectively to lipid membranes. This property was utilized to study lipid-protein interactions at biological interfaces, demonstrating its utility in biophysical studies .

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing 4-Palmitamido-TEMPO, and how is its purity validated?

  • Synthesis : 4-Palmitamido-TEMPO is typically synthesized via acylation of 4-amino-TEMPO with palmitoyl chloride in the presence of a base (e.g., triethylamine). The reaction occurs under anhydrous conditions in solvents like dichloromethane or THF, yielding the product in 90–95% efficiency .
  • Purity Validation : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional group incorporation. Electron paramagnetic resonance (EPR) spectroscopy is critical for verifying the integrity of the nitroxyl radical . High-performance liquid chromatography (HPLC) ensures purity (>98%) .

Q. How is 4-Palmitamido-TEMPO utilized in studying surfactant interactions or polymer systems?

  • Application : As a lipophilic spin probe in EPR spectroscopy, it mimics hydrophobic components (e.g., emulsifiers) in systems like w/o emulsions or poloxamer-surfactant mixtures. Its palmitamido chain integrates into lipid bilayers or micelles, enabling microenvironmental analysis (e.g., polarity, mobility) .
  • Experimental Design : Probes are dissolved in the target matrix at 0.1–1 mM. EPR spectra are recorded at controlled temperatures (25–37°C), with linewidth and hyperfine splitting parameters analyzed to infer molecular dynamics .

Q. What spectroscopic techniques are essential for characterizing nitroxyl radicals like 4-Palmitamido-TEMPO?

  • EPR Spectroscopy : The gold standard for detecting paramagnetic nitroxyl radicals. Key parameters include the g-factor (2.006–2.008) and hyperfine coupling constants (14–16 G), which confirm radical stability and environmental interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 409.67 for 4-Palmitamido-TEMPO) .
  • Cyclic Voltammetry : Measures redox potentials (e.g., oxidation at +0.7–0.9 V vs. Ag/AgCl) to assess electron-transfer behavior .

Advanced Research Questions

Q. How do structural modifications to the TEMPO scaffold (e.g., palmitamido substitution) influence its electrochemical stability in redox flow batteries?

  • Mechanistic Insight : The palmitamido group introduces hydrophobicity, reducing solubility in aqueous electrolytes but enhancing stability in nonpolar matrices. Comparative studies with TEMPOL (hydrophilic) reveal trade-offs between solubility and redox efficiency. For aqueous systems, ammonium-functionalized TEMPO derivatives (e.g., TMA-TEMPO) outperform lipidated analogs due to improved ionic conductivity .
  • Data Contradiction : While lipidated derivatives show lower capacity fading (<5% over 500 cycles) in organic electrolytes, their sluggish kinetics (k₀ ≈ 10⁻³ cm/s) limit power density .

Q. What mechanistic role does 4-Palmitamido-TEMPO play in radical-mediated reactions, such as indirect electrochemical oxidation of alcohols?

  • Catalytic Cycle : In alcohol oxidation, 4-acetamido-TEMPO analogs are electrochemically oxidized to oxoammonium ions, which abstract a hydride from alcohols. The palmitamido group’s steric bulk may hinder proton transfer unless compensated by base additives (e.g., pyridine), which stabilize intermediates via H-bonding .
  • Kinetic Analysis : Pyridine bases accelerate alcohol oxidation by 1.5–2×, achieving 75–95% yield with 2–2.2 F charge. However, excessive hydrophobicity (from palmitamido) reduces interfacial contact in biphasic systems, necessitating solvent optimization (e.g., methylene chloride/water) .

Q. How can 4-Palmitamido-TEMPO be integrated into advanced organic syntheses, such as radical-labeled bispidines or MBH adducts?

  • Case Study – Bispidines : In Mannich reactions, 4-amino-TEMPO reacts with ketones and amines to form bispidines. Substituting with 4-Palmitamido-TEMPO requires adjusting reaction polarity (e.g., DMF/THF mixtures) to solubilize the lipidated radical. X-ray crystallography confirms paramagnetic labeling without disrupting the bicyclic core .
  • Case Study – MBH Adducts : Acryloyloxy-TEMPO derivatives undergo Mizoroki–Heck cross-coupling to yield cinnamates. While 4-Palmitamido-TEMPO’s bulk may slow Pd-catalyzed steps, its EPR activity enables real-time monitoring of radical persistence during synthesis .

Methodological Challenges

Q. How do researchers resolve contradictions in antioxidant efficacy between TEMPO derivatives in biological systems?

  • Contradiction : TEMPOL (hydrophilic) scavenges cytosolic ROS effectively, while 4-Palmitamido-TEMPO targets membrane-bound radicals. However, lipidated derivatives may exhibit cytotoxicity at high doses due to membrane disruption .
  • Resolution : Dose-response profiling (e.g., IC₅₀ comparisons) and compartment-specific ROS assays (e.g., mitochondrial vs. cytoplasmic) clarify context-dependent efficacy. For example, 4-amino-TEMPO conjugates in nanomedicine mitigate cerebral ROS without cytotoxicity .

Q. What strategies optimize the use of 4-Palmitamido-TEMPO in heterogeneous catalytic systems?

  • Immobilization : Grafting onto silica or polymer supports enhances recyclability in alcohol oxidations. However, EPR data show reduced radical accessibility after immobilization, necessitating pore-size optimization .
  • Solvent Engineering : Biphasic systems (e.g., CH₂Cl₂/H₂O) balance substrate solubility and catalyst stability. Additives like NaHCO₃ (pH 8.6) improve interfacial electron transfer .

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